![molecular formula C19H12F3N3O2S2 B3013574 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate CAS No. 1396811-19-0](/img/structure/B3013574.png)
1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate is a derivative of azetidin-2-one, which is a class of beta-lactam compounds known for their biological activities. The presence of the benzothiazole moiety suggests potential antimicrobial properties, as benzothiazole derivatives have been widely studied for their pharmacological activities, including antimicrobial effects .
Synthesis Analysis
The synthesis of azetidin-2-one derivatives typically involves the condensation of various nucleophiles with appropriate aldehydes or ketones. In the context of the provided papers, azetidin-2-ones are synthesized from hydrazine carboxamide derivatives of the benzothiazole class , or by condensation with different nucleophiles incorporating a pyrazole moiety . The structures of these compounds are usually confirmed using spectral techniques such as IR, Mass, and NMR spectroscopy .
Molecular Structure Analysis
The molecular structure of azetidin-2-one derivatives is characterized by the presence of a four-membered beta-lactam ring, which is crucial for their biological activity. The incorporation of various substituents, such as the trifluoromethyl group and the benzothiazole ring, can significantly influence the compound's reactivity and interaction with biological targets. Spectroscopic methods, including NMR, are essential for confirming the structure of these compounds .
Chemical Reactions Analysis
Azetidin-2-one derivatives can participate in various chemical reactions due to their reactive beta-lactam ring. The reactivity can be further influenced by the substituents present on the benzothiazole and azetidin-2-one moieties. For instance, the Vilsmeier–Haack formylation has been used to obtain new Schiff's base and 2-azetidinone derivatives, indicating the versatility of these compounds in chemical synthesis .
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidin-2-one derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of electron-withdrawing groups like the trifluoromethyl group can affect these properties. The antimicrobial properties of these compounds have been evaluated using serial plate dilution methods, indicating their potential as therapeutic agents . Additionally, some derivatives have shown antihyperglycemic and renoprotective activities, which are significant for their potential use in medical applications .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
The synthesis and evaluation of new derivatives within this chemical class have been a focus of research, exploring their potential as antimicrobial agents due to their structure-activity relationships. For instance, novel azetidin-2-ones have been synthesized and screened for antimicrobial activity, highlighting the significance of these compounds in developing new therapeutic agents (Ansari et al., 2009). Similarly, benzothiazole incorporated thiazolidin-4-ones and azetidin-2-ones derivatives have been synthesized and evaluated for in vitro antimicrobial activity, showcasing their potential in addressing resistant microbial strains (Gilani et al., 2016).
Anticancer Research
Research has also extended into the anticancer domain, where derivatives of this chemical class have been explored for their potential antineoplastic activities. A notable study synthesized thiabendazole-derived 1,2,3-triazole compounds, demonstrating significant antiproliferative activity against various human cancer cell lines, indicating the promising application of these compounds in cancer therapy (El Bourakadi et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, derivatives related to 1-(4-(Trifluoromethyl)benzo[d]thiazol-2-yl)azetidin-3-yl benzo[d]thiazole-2-carboxylate have been investigated for their efficacy as corrosion inhibitors. For instance, benzothiazole derivatives have been studied for their ability to protect oil-well tubular steel in hydrochloric acid solution, demonstrating significant corrosion inhibition efficiency, which could be beneficial for industrial applications (Yadav et al., 2015).
Antioxidant Properties
Additionally, new thiazole derivatives have been synthesized and evaluated for their in vitro antioxidant properties, suggesting their potential in developing treatments or supplements with antioxidant capabilities, important for combating oxidative stress and related diseases (Jaishree et al., 2012).
Propiedades
IUPAC Name |
[1-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]azetidin-3-yl] 1,3-benzothiazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12F3N3O2S2/c20-19(21,22)11-4-3-7-14-15(11)24-18(29-14)25-8-10(9-25)27-17(26)16-23-12-5-1-2-6-13(12)28-16/h1-7,10H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJHRKYSSXWBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)C(F)(F)F)OC(=O)C4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12F3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-N-[4-(aminosulfonyl)phenyl]-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3013491.png)
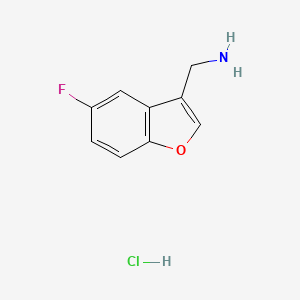
![3-Methyl-2-[(4-methylphenyl)methyl]-1-(3-morpholin-4-ylpropylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3013495.png)

![3-[(4-fluorophenyl)methyl]-1,9-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3013498.png)
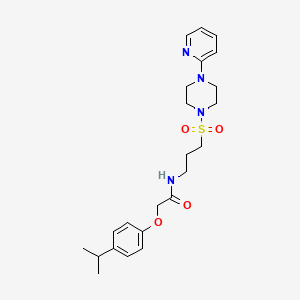
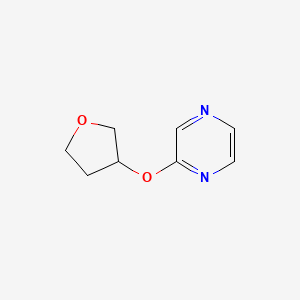
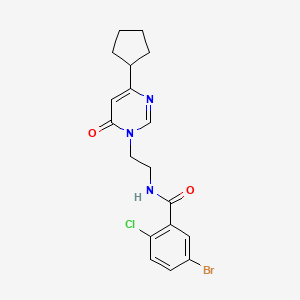
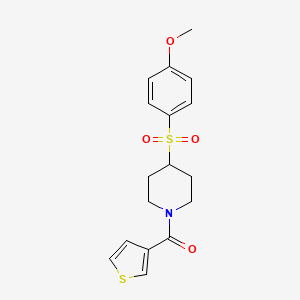

![N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloropyridine-4-carboxamide](/img/structure/B3013507.png)
![5-Fluoro-4-(4-methoxyphenyl)-6-[4-[2-(triazol-2-yl)ethyl]piperazin-1-yl]pyrimidine](/img/structure/B3013508.png)
![2-([1,1'-biphenyl]-4-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B3013509.png)
![2-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenylpropanoic acid](/img/structure/B3013513.png)